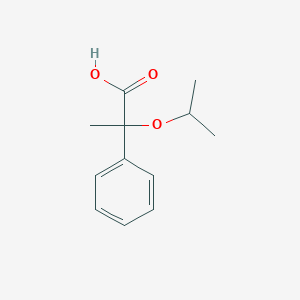

2-Phenyl-2-(propan-2-yloxy)propanoicacid

Description

Significance of Aryl-Substituted Propanoic Acids and Related Structures in Contemporary Organic Chemistry Research

Aryl-substituted propanoic acids are a cornerstone of medicinal chemistry, most notably as the structural core for a major class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.nethumanjournals.comorientjchem.org Prominent examples like Ibuprofen (B1674241) and Naproxen underscore the therapeutic importance of this molecular scaffold. nih.gov The significance of these compounds lies in their ability to exhibit a range of biological activities, including analgesic, anti-inflammatory, and antipyretic properties. humanjournals.com The presence of a chiral center at the alpha-position of the propanoic acid chain is a crucial feature, with studies often revealing that one enantiomer is responsible for the desired therapeutic effect. orientjchem.org This has driven extensive research into stereoselective synthesis and the biological evaluation of individual enantiomers. Beyond their medicinal applications, aryl-substituted propanoic acids serve as versatile building blocks in organic synthesis, enabling the construction of more complex molecular architectures.

Historical Context and Evolution of Research on 2-Phenyl-2-(propan-2-yloxy)propanoic acid and Structurally Related Analogues

The historical development of research on aryl-substituted propanoic acids is intrinsically linked to the quest for effective anti-inflammatory agents in the mid-20th century. The discovery and subsequent commercial success of ibuprofen in the 1960s marked a significant milestone, stimulating further exploration of structurally related analogues. Early research primarily focused on modifications of the aryl group to optimize potency and reduce side effects.

The introduction of an alkoxy group at the α-position, as seen in 2-Phenyl-2-(propan-2-yloxy)propanoic acid, represents a more recent evolution in the structural diversification of this class of compounds. While specific historical literature solely dedicated to 2-Phenyl-2-(propan-2-yloxy)propanoic acid is limited, the study of α-alkoxy carboxylic acids, in general, has been a subject of interest for their potential to modulate the physicochemical and biological properties of the parent molecule. Research in this area has often been driven by the desire to create novel compounds with unique pharmacological profiles or to serve as specialized intermediates in complex syntheses.

Current Research Landscape and Emerging Trends Pertaining to 2-Phenyl-2-(propan-2-yloxy)propanoic acid

The current research landscape for aryl-substituted propanoic acids continues to be vibrant, with several emerging trends. A significant focus remains on the development of novel derivatives with enhanced therapeutic indices and expanded applications beyond inflammation, including anticancer and antimicrobial activities. humanjournals.com

For structurally related analogues of 2-Phenyl-2-(propan-2-yloxy)propanoic acid, contemporary research is increasingly exploring their potential as:

Chiral Building Blocks: The stereogenic center bearing both an aryl and an alkoxy group makes these molecules valuable synthons for asymmetric synthesis.

Probes for Biological Systems: The specific spatial arrangement and electronic properties imparted by the alkoxy group can be utilized to probe the binding sites of enzymes and receptors.

Modifiers of Physicochemical Properties: The introduction of an alkoxy group can influence properties such as lipophilicity and metabolic stability, which are critical parameters in drug design.

While direct and extensive research on 2-Phenyl-2-(propan-2-yloxy)propanoic acid itself is not widely published, its structural features align with these current research trajectories, suggesting its potential as a target for future investigations.

Overview of Synthetic Challenges and Opportunities in the Synthesis of 2-Phenyl-2-(propan-2-yloxy)propanoic acid

The synthesis of 2-Phenyl-2-(propan-2-yloxy)propanoic acid presents both challenges and opportunities for organic chemists. The primary challenge lies in the stereoselective construction of the quaternary chiral center at the α-position.

A general and effective two-step synthesis for 2-alkoxy-2-phenylpropanoic acids has been described. memphis.edu This methodology involves the epoxidation of α-methylstyrene in the presence of an alcohol, which leads to an acid-catalyzed in situ ring-opening to afford the corresponding 2-alkoxy-2-phenyl-1-propanol. This intermediate is then oxidized to the desired carboxylic acid.

Synthetic Scheme for 2-Alkoxy-2-phenylpropanoic Acids:

While this method is versatile, the yields can be modest, particularly with secondary alcohols like isopropanol, which is required for the synthesis of the title compound. memphis.edu This presents an opportunity for the development of more efficient and higher-yielding synthetic routes.

Further challenges and opportunities include:

Asymmetric Synthesis: Developing catalytic enantioselective methods to directly access a single enantiomer of 2-Phenyl-2-(propan-2-yloxy)propanoic acid remains a significant goal.

Alternative Starting Materials: Exploring alternative and more readily available starting materials could enhance the practicality and cost-effectiveness of the synthesis.

Greener Synthetic Approaches: The development of more environmentally benign reaction conditions and catalyst systems is a continuous pursuit in modern organic synthesis.

The following table summarizes the key synthetic steps and potential challenges in the preparation of 2-Phenyl-2-(propan-2-yloxy)propanoic acid and its analogues.

| Synthetic Step | Description | Key Reagents/Conditions | Challenges and Opportunities |

| Epoxidation/Ring Opening | Formation of an epoxide from α-methylstyrene followed by nucleophilic attack by the alcohol. | m-Chloroperoxybenzoic acid (mCPBA), Isopropanol | Moderate yields with secondary alcohols. Opportunity for catalyst development to improve efficiency. |

| Oxidation | Conversion of the primary alcohol of the intermediate to a carboxylic acid. | Heyns' oxidation (O₂, Pt/C) or other mild oxidizing agents. | Ensuring complete and clean oxidation without side reactions. |

| Stereocontrol | Establishing the desired stereochemistry at the α-carbon. | Currently yields a racemic mixture. Significant opportunity for the development of asymmetric synthetic methods. |

Structure

3D Structure

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

2-phenyl-2-propan-2-yloxypropanoic acid |

InChI |

InChI=1S/C12H16O3/c1-9(2)15-12(3,11(13)14)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,13,14) |

InChI Key |

HXMJLMXLXAMMOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(C)(C1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Phenyl 2 Propan 2 Yloxy Propanoicacid

Retrosynthetic Analysis of 2-Phenyl-2-(propan-2-yloxy)propanoic acid

A retrosynthetic analysis of the target molecule reveals several potential disconnections, leading to readily available starting materials. The primary disconnections are the C-O bond of the isopropyl ether and the C-C bonds adjacent to the stereocenter.

One logical disconnection is at the ether linkage (C-O bond), suggesting an alkoxide and an alkyl halide as precursors, characteristic of a Williamson ether synthesis. This leads back to 2-hydroxy-2-phenylpropanoic acid (atrolactic acid) or a derivative thereof, and an isopropyl halide.

Alternatively, disconnection of the phenyl group suggests a Friedel-Crafts type reaction or the use of an organometallic phenyl nucleophile. A further disconnection of the carboxylic acid group points towards precursors such as nitriles or other carboxylate equivalents.

A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (Ether C-O bond): This suggests that 2-Phenyl-2-(propan-2-yloxy)propanoic acid can be synthesized from a precursor containing a hydroxyl group at the α-position, such as an ester of 2-hydroxy-2-phenylpropanoic acid, and an isopropylating agent.

Disconnection 2 (C-C bond): Disconnecting the bond between the α-carbon and the phenyl group leads to an α-alkoxy ester synthon and a phenyl organometallic reagent.

Disconnection 3 (Carboxyl group): This suggests a precursor such as 2-phenyl-2-(propan-2-yloxy)propanenitrile, which can be hydrolyzed to the desired carboxylic acid.

These disconnections form the basis for the design of both linear and convergent synthetic strategies.

Classical and Established Synthetic Routes for the Preparation of 2-Phenyl-2-(propan-2-yloxy)propanoic acid

Based on the retrosynthetic analysis, several classical synthetic routes can be devised for the preparation of racemic 2-Phenyl-2-(propan-2-yloxy)propanoic acid.

A common linear approach involves the modification of a pre-existing α-hydroxy acid framework. A representative pathway starts from mandelic acid or its derivatives.

One such pathway could be:

Esterification of the carboxylic acid of a suitable starting material like 2-hydroxy-2-phenylpropanoic acid (atrolactic acid) to protect it during the subsequent etherification step.

Etherification of the α-hydroxyl group. This can be achieved via a Williamson ether synthesis, where the alcohol is deprotonated with a base to form an alkoxide, which then reacts with an isopropyl halide. wikipedia.org

Hydrolysis of the ester to yield the final carboxylic acid product.

Interactive Data Table: Linear Synthesis of 2-Phenyl-2-(propan-2-yloxy)propanoic acid

| Step | Reaction | Starting Material | Reagents and Conditions | Product |

| 1 | Esterification | 2-hydroxy-2-phenylpropanoic acid | Methanol (CH₃OH), Sulfuric acid (H₂SO₄) (catalytic), Reflux | Methyl 2-hydroxy-2-phenylpropanoate |

| 2 | Williamson Ether Synthesis | Methyl 2-hydroxy-2-phenylpropanoate | 1. Sodium hydride (NaH) in THF; 2. 2-Bromopropane ((CH₃)₂CHBr) | Methyl 2-phenyl-2-(propan-2-yloxy)propanoate |

| 3 | Hydrolysis | Methyl 2-phenyl-2-(propan-2-yloxy)propanoate | Sodium hydroxide (B78521) (NaOH) in Water/Methanol, then H₃O⁺ workup | 2-Phenyl-2-(propan-2-yloxy)propanoic acid |

A possible convergent route:

Fragment 1 Synthesis: Preparation of an α-bromo phenylacetic ester, for example, by bromination of a phenylacetic ester derivative.

Fragment 2 Synthesis: Preparation of sodium isopropoxide from isopropanol and a strong base like sodium hydride.

Coupling: Reaction of the α-bromo ester with sodium isopropoxide to form the ether linkage.

Final Modification: If the starting ester was not a propanoate, an additional alkylation step at the α-position would be necessary, followed by hydrolysis.

The choice of starting materials is crucial for the efficiency and feasibility of the synthesis. Based on the proposed routes, key precursors include:

Mandelic Acid and its Derivatives: Mandelic acid (2-hydroxy-2-phenylacetic acid) and atrolactic acid (2-hydroxy-2-phenylpropanoic acid) are valuable starting points as they already contain the phenyl and α-hydroxy-acid core structure. rsc.orgresearchgate.net

Phenylacetic Acid and its Esters: These can be functionalized at the α-position through halogenation, alkylation, and subsequent etherification.

Isopropyl Alcohol and Isopropyl Halides: These are common and inexpensive sources for the propan-2-yloxy moiety.

Benzaldehyde: Can be used to construct the phenyl and α-carbon framework through reactions like the benzoin condensation or by reaction with cyanide to form mandelonitrile, a precursor to mandelic acid.

Interactive Data Table: Key Precursors and Their Roles

| Precursor | Structure | Role in Synthesis |

| Mandelic Acid | C₈H₈O₃ | Provides the 2-phenyl-2-hydroxy-acetic acid backbone. |

| Atrolactic Acid | C₉H₁₀O₃ | Provides the complete carbon skeleton, requiring only etherification. |

| Phenylacetic Acid | C₈H₈O₂ | Serves as a precursor for α-functionalization. |

| Isopropyl Bromide | C₃H₇Br | Acts as the electrophile in Williamson ether synthesis to introduce the isopropyl group. |

| Isopropanol | C₃H₈O | Source of the isopropoxide nucleophile. |

Asymmetric Synthesis of Enantiopure 2-Phenyl-2-(propan-2-yloxy)propanoic acid

The synthesis of a single enantiomer of 2-Phenyl-2-(propan-2-yloxy)propanoic acid requires a stereocontrolled approach. Asymmetric synthesis using chiral auxiliaries is a powerful strategy to achieve this.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones and pseudoephedrine are well-established chiral auxiliaries for the asymmetric synthesis of α-substituted carboxylic acids. nih.govnih.gov

A general strategy using an Evans-type oxazolidinone auxiliary could be as follows:

Acylation: Phenylacetic acid is converted to its acid chloride and then reacted with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) to form an N-acyl oxazolidinone.

Diastereoselective Alkylation: The N-acyl oxazolidinone is deprotonated to form a chiral enolate. This enolate then reacts with an alkylating agent (e.g., methyl iodide) to introduce the methyl group at the α-position with high diastereoselectivity. The steric bulk of the auxiliary directs the approach of the electrophile.

Diastereoselective Hydroxylation/Alkoxylation: The resulting α-methylated product could potentially undergo diastereoselective hydroxylation followed by etherification, or a direct α-alkoxylation if a suitable electrophilic oxygen source is used.

Cleavage of the Auxiliary: The chiral auxiliary is cleaved, typically by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the enantiomerically enriched carboxylic acid. The auxiliary can often be recovered and reused. uwindsor.ca

Interactive Data Table: Asymmetric Synthesis via Chiral Auxiliary

| Step | Reaction | Substrate | Reagents and Conditions | Product | Stereochemical Control |

| 1 | Auxiliary Attachment | Phenylacetyl chloride | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, n-BuLi, THF | Chiral N-phenylacetyl oxazolidinone | Formation of chiral substrate |

| 2 | Diastereoselective α-Alkylation | Chiral N-phenylacetyl oxazolidinone | 1. LDA, THF, -78 °C; 2. Methyl iodide (CH₃I) | Chiral N-(2-phenylpropanoyl) oxazolidinone | Auxiliary directs the approach of the methyl group |

| 3 | Diastereoselective α-Hydroxylation | Chiral N-(2-phenylpropanoyl) oxazolidinone | 1. NaHMDS, THF, -78 °C; 2. (+)-Camphorsulfonyloxaziridine | Chiral N-(2-hydroxy-2-phenylpropanoyl) oxazolidinone | Auxiliary and existing stereocenter direct hydroxylation |

| 4 | Etherification | Chiral N-(2-hydroxy-2-phenylpropanoyl) oxazolidinone | 1. NaH, THF; 2. 2-Bromopropane | Chiral N-(2-phenyl-2-(propan-2-yloxy)propanoyl) oxazolidinone | - |

| 5 | Auxiliary Cleavage | Chiral N-(2-phenyl-2-(propan-2-yloxy)propanoyl) oxazolidinone | LiOH, H₂O₂, THF/H₂O | Enantiopure 2-Phenyl-2-(propan-2-yloxy)propanoic acid | Release of the chiral product |

Asymmetric Catalysis in the Preparation of Enantiopure 2-Phenyl-2-(propan-2-yloxy)propanoicacid

Asymmetric catalysis, utilizing either small organic molecules or transition metal complexes as catalysts, stands as a powerful tool for the enantioselective synthesis of chiral compounds. These methods offer pathways to enantiopure products directly, avoiding the need for classical resolution of racemic mixtures.

Organocatalysis has emerged as a major pillar of asymmetric synthesis, often providing complementary reactivity to metal-based and enzymatic systems. For the synthesis of α-alkoxy carboxylic acid derivatives, organocatalytic strategies could be employed to construct the key chiral center. One such approach is the enantioselective acyloin rearrangement of α,α-disubstituted α-hydroxy acetals, which can be catalyzed by chiral Brønsted acids like BINOL-derived N-triflyl phosphoramides. nih.gov This type of reaction generates α-alkoxy ketones in high yields and enantioselectivities, which could then be further oxidized to the desired carboxylic acid. nih.gov The proposed mechanism involves the formation of an ion pair between an in-situ generated oxocarbenium ion and the chiral catalyst anion, which effectively transfers chirality. nih.gov

Another relevant organocatalytic method is the direct enantioselective α-oxidation of carbonyl compounds. acs.org The use of enamine catalysis with a simple chiral amine like L-proline can mediate the reaction between an aldehyde and an electrophilic oxidant (e.g., nitrosobenzene) to generate α-oxyaldehydes. acs.org A similar strategy could be envisioned for the α-alkoxylation of a suitable propionaldehyde derivative, followed by oxidation to afford the target acid.

Transition metal catalysis offers a broad array of transformations for the construction of carbon-carbon and carbon-heteroatom bonds with high enantioselectivity. The formation of the α-phenyl stereocenter in the target molecule could be achieved via an asymmetric cross-coupling reaction. For instance, stereoconvergent cross-coupling reactions, where a racemic starting material is converted into a single enantiomer of the product, are particularly powerful. Nickel-catalyzed Negishi cross-couplings of racemic α-bromo esters or nitriles with organozinc reagents have been shown to produce α-aryl esters and nitriles with high enantiomeric excess. acs.org

Similarly, palladium-catalyzed Stille reactions have been developed for the arylation of secondary α-alkoxytricyclohexylstannanes. nsf.gov The use of specialized phosphine ligands is critical for achieving selective transfer of the α-alkoxyalkyl group over the spectator ligands on the tin reagent. nsf.gov While this specific example does not create the stereocenter, it demonstrates the feasibility of C-C bond formation at the α-position of an ether, a key transformation that could be rendered asymmetric with the development of appropriate chiral ligands. These methods provide a blueprint for how a suitable precursor could be coupled with a phenyl group in an enantioselective manner to build the core structure of this compound.

Biocatalytic and Chemoenzymatic Routes for Enantioselective Production

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations, often under mild and environmentally benign conditions. For the production of enantiopure carboxylic acids, lipase-mediated resolutions and enzymatic deracemization are particularly well-established and powerful strategies.

Kinetic resolution is a robust method for separating enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes the transformation of one enantiomer faster than the other. For carboxylic acids, this is typically achieved by the enantioselective hydrolysis of a racemic ester or the enantioselective esterification of a racemic acid.

Hydrolase-catalyzed kinetic resolution is widely used to produce highly enantioenriched chiral carboxylic acids. almacgroup.com Lipases, a subclass of hydrolases, are particularly versatile and frequently used for resolving profen-like molecules (2-arylpropionic acids) and related structures. almacgroup.comnih.gov The kinetic resolution of a racemic ester of this compound could be performed using a commercially available lipase, such as Lipase PS from Pseudomonas cepacia or lipases from Candida species. almacgroup.commdpi.com The reaction, typically run in a buffered aqueous solution with an organic co-solvent, would yield one enantiomer of the acid and the unreacted enantiomer of the ester, which can then be separated. almacgroup.com This method routinely achieves high enantiomeric excesses (>99%) and enantiomeric ratios (E > 200) for suitable substrates, although the maximum theoretical yield for the desired enantiomer is 50%. nih.gov

Below is a table summarizing the results of lipase-catalyzed kinetic resolutions for compounds structurally analogous to the target molecule, illustrating the effectiveness of this approach.

| Enzyme Source | Substrate Type | Reaction | E-value | Conversion (c) | Product ee | Ref |

| Pseudomonas cepacia Lipase (PS) | Racemic alcohol | Acetylation | >200 | 50% | >99% | mdpi.com |

| Candida antarctica Lipase B (CAL-B) | Racemic 3-aryl alkanoic acid ester | Hydrolysis | - | ~50% | >94% | almacgroup.com |

| Pseudomonas fluorescens Lipase (AK) | Racemic 3-aryl alkanoic acid ester | Hydrolysis | - | ~50% | >94% | almacgroup.com |

| Lipase from Pseudomonas sp. | Aryltrimethylsilyl chiral alcohol | Transesterification | >200 | 50% | >99% | nih.gov |

A more advanced and efficient alternative to kinetic resolution is deracemization, a process that converts a racemic mixture entirely into a single, enantiomerically pure product, thus achieving a theoretical yield of 100%. nih.gov This overcomes the 50% yield limitation of kinetic resolution.

Microbial deracemization of α-substituted carboxylic acids has been successfully demonstrated. nih.gov An enzyme system found in the microorganism Nocardia diaphanozonaria can catalyze the inversion of the chiral center of various α-substituted carboxylic acids, including 2-phenylpropanoic acid and 2-phenoxypropanoic acid derivatives. nih.govacs.org This biotransformation allows for the conversion of a racemate into an (R)-enriched product in high chemical yield. nih.gov The process is believed to involve a unique enzyme that facilitates the stereoinversion, providing a direct route from a racemic starting material to a single enantiomer product. nih.gov This strategy represents a highly attractive and atom-economical method that could potentially be applied to the deracemization of this compound.

Novel and Sustainable Synthetic Approaches for this compound

The principles of green chemistry are increasingly guiding the development of new synthetic routes, emphasizing the use of renewable feedstocks, atom economy, and the reduction of waste.

One of the most compelling sustainable strategies is the use of carbon dioxide (CO₂) as a C1 feedstock. chemrevlett.com Research has shown that carboxylic acids can be synthesized via the insertion of CO₂ into organic molecules. For example, nickel-catalyzed methodologies have been developed for the carboxylation of alcohol derivatives. europa.eu Such a process could potentially be adapted to convert a precursor alcohol, like 1-phenyl-1-(propan-2-yloxy)ethanol, into the target α-alkoxy acid, representing a highly sustainable route that utilizes a waste product (CO₂) to build molecular complexity. europa.eu

Another sustainable approach involves dehydrogenative coupling reactions. Iridium-catalyzed dehydrogenative coupling of ethylene glycol (a sustainable C2 chemical) with various alcohols has been reported to produce α-hydroxy acids. nih.govacs.org This type of reaction, which forms C-C bonds with the liberation of hydrogen gas as the only byproduct, is highly atom-economical. Adapting this strategy to use a different set of starting materials could provide a novel and green pathway to α-alkoxy acids.

These innovative methods highlight the future direction of chemical synthesis, where sustainability and efficiency are paramount, and offer promising, albeit currently exploratory, routes towards the synthesis of this compound.

Application of Green Chemistry Principles in Synthesis

Green chemistry principles are integral to the development of sustainable synthetic routes. The primary goals are to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For a target molecule like 2-Phenyl-2-(propan-2-yloxy)propanoic acid, this involves careful selection of starting materials, solvents, and catalysts.

Hypothetical synthetic pathways could be designed to maximize atom economy by choosing reactions where the majority of atoms from the reactants are incorporated into the final product. The use of catalytic processes is preferred over stoichiometric reagents to reduce waste. For instance, instead of using a strong base in stoichiometric amounts for an etherification step, a catalytic phase-transfer system could be employed. Solvent selection is another critical aspect, with a focus on replacing hazardous solvents like chlorinated hydrocarbons or benzene (B151609) with greener alternatives such as acetone, isopropanol, or ethyl acetate. google.com

Table 1: Comparison of Traditional vs. Green Chemistry Approaches for a Hypothetical Synthesis Step This table is illustrative and based on general green chemistry principles.

| Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | Benzene or Toluene | Acetone, 2-Propanol, or Water |

| Base (for Etherification) | Sodium Hydride (Stoichiometric) | Potassium Carbonate with Phase-Transfer Catalyst |

| Energy Input | Conventional heating (oil bath) | Microwave irradiation or lower temperature catalytic reaction |

| Waste Profile | Higher E-Factor (more waste per kg of product) | Lower E-Factor (less waste per kg of product) |

Flow Chemistry and Continuous Synthesis Methods

Flow chemistry offers significant advantages for the synthesis of fine chemicals and active pharmaceutical ingredients by providing superior control over reaction parameters, enhancing safety, and facilitating scalability. researchgate.net A continuous synthesis of 2-Phenyl-2-(propan-2-yloxy)propanoic acid could be designed as a multi-step sequence in a plug flow reactor (PFR) system. researchgate.net

This approach allows for the use of reaction conditions, such as high temperatures and pressures, that are often challenging to manage in traditional batch reactors. researchgate.net For example, a key etherification step could be performed at an elevated temperature to significantly reduce reaction time, a feat made safer by the small reactor volume. Each step of the synthesis, from the initial formation of an intermediate to the final hydrolysis, can be optimized independently within different modules of the flow system. mdpi.com This methodology has been successfully applied to the synthesis of other arylpropionic acids, such as Ibuprofen (B1674241), demonstrating its industrial viability. mdpi.com

Table 2: Hypothetical Parameters for a Continuous Flow Synthesis Step Based on typical conditions reported for flow synthesis of related molecules. mdpi.com

| Parameter | Value | Rationale |

|---|---|---|

| Reactor Type | Plug Flow Reactor (PFA tubing) | Good mixing, heat transfer, and chemical resistance. |

| Residence Time | 5 - 15 minutes | Sufficient time for reaction completion at elevated temperatures. |

| Temperature | 100 - 150 °C | Accelerates reaction rate, enabled by superheating in a closed-loop system. |

| Flow Rate | 0.5 - 5.0 mL/min | Adjusted to control residence time and throughput. |

| Pressure | 5 - 15 bar | Maintains solvent in the liquid phase above its boiling point. |

Microwave-Assisted and Photochemical Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. nih.gov For the synthesis of 2-Phenyl-2-(propan-2-yloxy)propanoic acid, microwave energy could be applied to key bond-forming steps, such as the Williamson ether synthesis to introduce the isopropoxy group. Research on various organic transformations has shown that reaction times can be reduced from hours to mere minutes under microwave conditions. nih.govresearchgate.net

Photochemical synthesis, which uses light to initiate chemical reactions, offers another advanced methodology. While specific photochemical routes to this target compound are not established, studies on related molecules like 2-(2-formylphenyloxy)acetic acid derivatives show that UV irradiation can induce unique cyclization reactions. rsc.org This suggests the potential for developing novel, light-mediated pathways for constructing the core structure or introducing functional groups under mild conditions.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Hypothetical Etherification Step

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 6 - 12 hours | 10 - 30 minutes nih.gov |

| Temperature | 80 °C (Reflux) | 100 - 130 °C nih.gov |

| Yield | Moderate | Good to Excellent nih.govresearchgate.net |

| Side Products | Often observed due to prolonged heating | Generally reduced |

Optimization of Reaction Conditions and Isolation Procedures for Synthetic Intermediates and the Target Compound

Rigorous optimization of reaction conditions and purification methods is essential to ensure high yield and purity of the final product and its precursors.

Solvents and Reagents Selection

The choice of solvents and reagents profoundly impacts reaction outcomes. Solvents are selected based on their ability to dissolve reactants, their boiling points for thermal reactions, and their compatibility with the chosen reagents. For reactions involving the formation of salts or polar intermediates, solvents like methanol, isopropanol, or acetone are often employed. google.com For extractions and work-up procedures, solvents such as ethyl acetate or diethyl ether are common choices. orgsyn.org

Reagent selection involves balancing reactivity with selectivity and cost. For example, in an alkylation step, the choice of base is critical. A strong base like sodium hydride may lead to higher yields but requires anhydrous conditions, whereas a milder base like potassium carbonate may be safer and more practical for large-scale synthesis, especially when paired with a catalyst. researchgate.net

Table 4: Effect of Solvent on a Hypothetical Nucleophilic Substitution Reaction

| Solvent | Dielectric Constant | Typical Effect on SN2 Reaction Rate | Comment |

|---|---|---|---|

| Toluene | 2.4 | Slow | Non-polar, poor for stabilizing charged intermediates. |

| Acetone | 21 | Fast | Polar aprotic, effectively solvates the cation without hindering the nucleophile. google.com |

| Isopropanol | 18 | Moderate | Polar protic, can solvate both nucleophile and cation, potentially slowing the rate. google.com |

| Acetonitrile | 37.5 | Very Fast | Highly polar aprotic solvent, excellent for SN2 reactions. google.com |

Reaction Temperature and Pressure Control

Temperature is a critical parameter that governs reaction kinetics. Optimizing the temperature can maximize the formation of the desired product while minimizing the formation of thermal degradation products or other side-products. scielo.br For many organic reactions, an optimal temperature range exists; for instance, certain salt formation steps are conducted at temperatures between -5 °C and the reflux temperature of the solvent to control precipitation and crystal form. google.com Hydrolysis steps are often carried out at elevated temperatures (e.g., 80-130 °C) to ensure complete conversion of the ester or nitrile precursor to the carboxylic acid. google.com

Pressure control is particularly relevant in flow chemistry and in reactions involving volatile substances. By pressurizing the system, it is possible to heat solvents above their atmospheric boiling points, thereby accelerating reactions without losing solvent. google.com

Advanced Purification Techniques (e.g., Preparative Chromatography, Crystallization)

Achieving high purity for the final compound and its intermediates is paramount. While basic techniques like extraction and distillation are used for initial cleanup, more advanced methods are required for final purification. orgsyn.org

Preparative Chromatography: This technique is invaluable for separating the target compound from structurally similar impurities that are difficult to remove by other means. High-performance liquid chromatography (HPLC) on a preparative scale can be used to isolate products with very high purity, which is often necessary for pharmaceutical applications.

Crystallization: Crystallization is a powerful and cost-effective method for purifying the final solid product. The process involves dissolving the crude compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities typically remain in the solvent (mother liquor). The choice of solvent or solvent/anti-solvent system is critical for achieving high purity and yield. google.com Techniques such as controlled cooling and seeding can be used to influence crystal size and morphology. google.com

Chemical Transformations Involving the Carboxyl Group of this compound

The carboxyl group (-COOH) is the most reactive site of the molecule under many conditions, readily participating in classic carboxylic acid reactions.

2-Phenyl-2-(propan-2-yloxy)propanoic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. athabascau.cabyjus.com This is a reversible equilibrium reaction. masterorganicchemistry.com To favor the formation of the ester, the alcohol is often used in excess as the solvent, or water is removed as it is formed, thereby shifting the equilibrium toward the products according to Le Châtelier's principle. athabascau.ca The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com

The reverse reaction, ester hydrolysis, can be achieved by treating the corresponding ester with excess water in the presence of an acid or a base. byjus.com Acid-catalyzed hydrolysis follows the reverse mechanism of Fischer esterification, while base-catalyzed hydrolysis (saponification) is an irreversible process involving the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.

However, the quaternary α-carbon adjacent to the carboxyl group introduces significant steric hindrance, which can decrease the rate of both esterification and hydrolysis compared to less substituted carboxylic acids. athabascau.ca

Table 1: Representative Esterification of 2-Phenyl-2-(propan-2-yloxy)propanoic acid

| Reactant (Alcohol) | Catalyst | Expected Ester Product |

|---|---|---|

| Methanol | H₂SO₄ (catalytic) | Methyl 2-phenyl-2-(propan-2-yloxy)propanoate |

| Ethanol | HCl (gas) or TsOH | Ethyl 2-phenyl-2-(propan-2-yloxy)propanoate |

Note: TsOH refers to p-Toluenesulfonic acid.

The formation of an amide bond from 2-Phenyl-2-(propan-2-yloxy)propanoic acid and an amine requires the activation of the carboxyl group, as the direct reaction is generally too slow. A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the desired amide.

For more sensitive or complex amines, particularly in peptide synthesis, specialized coupling reagents are employed. uni-kiel.de These reagents convert the carboxylic acid into an active ester or other reactive intermediate in situ, facilitating amide bond formation under milder conditions. sigmaaldrich.combachem.com The significant steric hindrance around the carboxyl group in 2-Phenyl-2-(propan-2-yloxy)propanoic acid makes the use of potent coupling reagents particularly important for achieving efficient conversion, especially with hindered amines. chimia.chrsc.orgencyclopedia.pub

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Name | Abbreviation | Class |

|---|---|---|

| Dicyclohexylcarbodiimide (B1669883) | DCC | Carbodiimide |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium Salt |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Phosphonium Salt |

The carboxyl group of 2-Phenyl-2-(propan-2-yloxy)propanoic acid can be reduced to a primary alcohol, yielding 2-phenyl-2-(propan-2-yloxy)propan-1-ol. This transformation requires a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄). idc-online.combyjus.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are not reactive enough to reduce carboxylic acids. libretexts.org The reaction proceeds via the addition of a hydride ion to the carbonyl carbon, eventually leading to the primary alcohol after an aqueous workup. masterorganicchemistry.comambeed.com

The carboxyl group represents a high oxidation state for carbon. Consequently, it is resistant to further oxidation under typical laboratory conditions. Strong oxidizing agents under harsh conditions would likely lead to the degradation of the molecule, potentially cleaving the phenyl ring or other parts of the structure rather than selectively oxidizing the carboxyl carbon.

Reactions Affecting the Propan-2-yloxy Ether Linkage

Ethers are generally unreactive functional groups, but they can be cleaved under strongly acidic conditions. masterorganicchemistry.com The propan-2-yloxy ether linkage in 2-Phenyl-2-(propan-2-yloxy)propanoic acid can be cleaved by refluxing with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). mdma.ch

The subsequent step depends on the nature of the groups attached to the ether oxygen. In this case, one side is a secondary carbon (the isopropyl group) and the other is a tertiary, benzylic carbon (the α-carbon of the propanoic acid). Cleavage can proceed via an Sₙ1 or Sₙ2 mechanism. libretexts.org Given the stability of the tertiary benzylic carbocation that would form upon cleavage of the C(alpha)-O bond, an Sₙ1 pathway is plausible for this side. This would lead to the formation of 2-phenyl-2-hydroxypropanoic acid and 2-halopropane.

Table 3: Products of Acid-Catalyzed Ether Cleavage

| Reagent | Conditions | Major Products |

|---|---|---|

| HBr (excess) | Heat | 2-Bromo-2-phenylpropanoic acid and Propan-2-ol |

Note: The initial alcohol products may be converted to the corresponding alkyl halides in the presence of excess acid.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Moiety

The phenyl ring can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The substituent already present on the ring—the -C(CH₃)(COOH)(OCH(CH₃)₂) group—influences the rate and position of the incoming electrophile. This quaternary alkyl group is considered a deactivating group due to its steric bulk and electron-withdrawing inductive effect. wikipedia.orglatech.edu Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org Such deactivating groups typically direct incoming electrophiles to the meta position. cognitoedu.orgyoutube.com Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation are expected to proceed slower than with benzene and yield predominantly the meta-substituted product. uci.edu

Nucleophilic aromatic substitution, where a nucleophile replaces a group on the ring, is generally not feasible for this molecule. wikipedia.org This type of reaction requires the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions to the leaving group to activate the ring for nucleophilic attack, which are absent here. chemistrysteps.comlibretexts.orglibretexts.org

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(3-Nitrophenyl)-2-(propan-2-yloxy)propanoic acid |

| Bromination | Br₂, FeBr₃ | 2-(3-Bromophenyl)-2-(propan-2-yloxy)propanoic acid |

Reactivity and Reaction Mechanisms of 2 Phenyl 2 Propan 2 Yloxy Propanoicacid

Mechanistic Investigations of Key Reactions Involving 2-Phenyl-2-(propan-2-yloxy)propanoicacid:Without established reactions involving this compound, there are no corresponding mechanistic studies.

Elucidation of Reaction Intermediates and Transition States:The scientific record does not contain any reports on the identification or characterization of reaction intermediates or the computational or experimental determination of transition states for reactions of this specific molecule.

Due to the strict requirement for scientifically accurate content based on detailed research findings, and the lack of such findings for 2-Phenyl-2-(propan-2-yloxy)propanoic acid, the generation of the requested article is not feasible. Any attempt to do so would be speculative and would not adhere to the principles of scientific accuracy.

In-depth Analysis of 2-Phenyl-2-(propan-2-yloxy)propanoic acid Reveals Scant Scientific Documentation

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the stereochemical aspects and enantiomeric purity assessment of the compound 2-Phenyl-2-(propan-2-yloxy)propanoic acid remains elusive. This suggests the compound is either novel, not widely studied, or is referenced under a different nomenclature not readily identifiable through standard chemical naming conventions.

Our investigation sought to elaborate on the specific stereochemical properties and separation techniques for 2-Phenyl-2-(propan-2-yloxy)propanoic acid, as outlined in the requested article structure. However, the search yielded no specific data on this particular molecule. The intended exploration of its chirality, potential stereoisomers, and the application of chiral resolution techniques—including diastereomeric salt formation and various chromatographic and electrophoretic methods—could not be substantiated with existing research findings.

Lack of Data on Stereochemical Fundamentals

The core of the proposed article hinged on the analysis of the compound's stereochemistry. A key aspect of this would be the identification of its chiral center. In the structure of 2-Phenyl-2-(propan-2-yloxy)propanoic acid, the carbon atom bonded to the phenyl group, the carboxylic acid group, the propan-2-yloxy group, and another carbon is a chiral center. This would give rise to a pair of enantiomers, (R)-2-Phenyl-2-(propan-2-yloxy)propanoic acid and (S)-2-Phenyl-2-(propan-2-yloxy)propanoic acid. However, without experimental or theoretical studies in the available literature, any discussion on the specific properties and biological activities of these enantiomers would be purely speculative.

Absence of Research on Chiral Resolution and Purity Assessment

Similarly, there is a notable absence of published methodologies for the separation of the racemic mixture of 2-Phenyl-2-(propan-2-yloxy)propanoic acid. Techniques that are commonly employed for the resolution of analogous phenylpropanoic acid derivatives, such as those intended for discussion, have not been documented for this specific compound. These include:

Diastereomeric Salt Formation: A classical resolution method that involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization. No studies detailing the use of specific resolving agents or crystallization conditions for this compound were found.

Chromatographic Chiral Separation: Modern techniques for enantiomeric separation are prevalent in pharmaceutical and chemical research. However, no application of Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), or Capillary Electrophoresis with Chiral Selectors for the analysis or separation of 2-Phenyl-2-(propan-2-yloxy)propanoic acid enantiomers has been reported. Consequently, data tables illustrating retention times, separation factors, or resolution values cannot be generated.

Stereochemical Aspects and Enantiomeric Purity Assessment of 2 Phenyl 2 Propan 2 Yloxy Propanoicacid

Determination of Enantiomeric Excess (ee) and Absolute Configuration

The quantitative analysis of enantiomeric composition and the assignment of the absolute spatial arrangement of atoms are achieved through a variety of sophisticated spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess of a chiral compound. In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral auxiliary, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), the enantiomers are converted into diastereomers or form diastereomeric complexes, which exhibit distinct NMR signals. researchgate.net

Chiral derivatizing agents react with the carboxylic acid moiety of 2-Phenyl-2-(propan-2-yloxy)propanoicacid to form covalent diastereomeric esters. These diastereomers have different spatial arrangements and, consequently, their corresponding protons or other NMR-active nuclei will resonate at different chemical shifts. The relative integration of these distinct signals in the ¹H or ¹³C NMR spectrum allows for the direct calculation of the enantiomeric excess. A commonly used CDA for carboxylic acids is (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid, also known as Mosher's acid. researchgate.net

Alternatively, chiral solvating agents form non-covalent diastereomeric complexes with the enantiomers of the analyte. acs.org These transient interactions are often sufficient to induce chemical shift non-equivalence in the NMR spectrum. frontiersin.org For carboxylic acids, amino alcohols based on BINOL have been shown to be effective CSAs. frontiersin.orgnih.gov The magnitude of the chemical shift difference (ΔΔδ) is a measure of the enantiodiscrimination. frontiersin.org

Illustrative Data for Chiral NMR Analysis of Analogous Carboxylic Acids:

| Chiral Auxiliary | Analyte (Analogous Carboxylic Acid) | Observed Proton | Chemical Shift Non-equivalence (ΔΔδ in ppm) |

| BINOL-based amino alcohol | Mandelic Acid | α-H | up to 0.641 |

| Diphenylprolinol | Mandelic Acid | α-H | Significant separation |

| (DHQ)₂PHAL | 4-OMe-Mandelic Acid | α-H | up to 0.321 |

This table presents example data for analogous compounds to illustrate the application of chiral NMR spectroscopy. The specific ΔΔδ values would be unique to this compound.

Optical Rotation Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light.

ORD measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org A plot of specific rotation versus wavelength is known as an ORD curve. The shape and sign of the curve, particularly the Cotton effect (a characteristic change in optical rotation in the vicinity of an absorption band), can be correlated with the absolute configuration of the molecule.

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. leidenuniv.nl A CD spectrum is a plot of this differential absorption (Δε) versus wavelength. The sign and intensity of the CD signals, also known as Cotton effects, are highly sensitive to the stereochemistry of the molecule. nih.gov For carboxylic acids, derivatization with a suitable chromophore, such as a biphenyl (B1667301) group, can be used to introduce a predictable CD signal that correlates with the absolute configuration. nih.gov The reaction of a chiral carboxylic acid with certain metal complexes can also induce a strong CD signal in the visible light region, allowing for the determination of enantiomeric composition. nih.govacs.org

Illustrative CD Data for a Chiral Carboxylic Acid-Metal Complex:

| Analyte (Analogous Carboxylic Acid) | Sensing Agent | Wavelength of Max CD Signal (nm) |

| (R)-2-Phenylpropanoic Acid | Palladium Complex | ~320 |

| Ibuprofen (B1674241) | 1,1'-bis(diphenylphosphino)ferrocenepalladium dichloride | 450-500 |

This table provides example data for analogous compounds to demonstrate the principles of CD spectroscopy for stereochemical analysis. The specific absorption maxima would be characteristic of the this compound derivative or complex.

Vibrational Circular Dichroism (VCD) is the infrared analogue of electronic CD. It measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule during vibrational transitions. americanlaboratory.com VCD provides detailed information about the three-dimensional structure of a molecule in solution. nih.gov

The absolute configuration of a chiral molecule can be determined by comparing its experimental VCD spectrum with the theoretically predicted spectrum for a known enantiomer, typically calculated using density functional theory (DFT). americanlaboratory.comnih.gov A good agreement between the signs and relative intensities of the major VCD bands of the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. americanlaboratory.com For carboxylic acids, intermolecular hydrogen bonding can complicate the spectra; therefore, conversion to the corresponding methyl esters is often performed to simplify the analysis. nih.gov

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. springernature.comnih.gov This technique provides a precise three-dimensional map of the electron density in the crystal, from which the spatial arrangement of all atoms can be determined.

For a chiral molecule, the absolute configuration can be determined through the anomalous dispersion of X-rays by the atoms in the crystal. researchgate.net The Flack parameter is a value calculated from the diffraction data that indicates whether the determined structure corresponds to the correct absolute configuration. researchgate.net

If the target molecule itself does not crystallize well, it can be derivatized with a molecule of known absolute configuration to form a diastereomer, or co-crystallized with a chiral host molecule. nih.gov The known stereocenter of the derivative or co-former serves as an internal reference, allowing for the unambiguous assignment of the absolute configuration of the target molecule. nih.gov

Structural Modifications and Derivatization of 2 Phenyl 2 Propan 2 Yloxy Propanoicacid

Synthesis of Esters, Amides, and Hydrazides as Key Derivatives

The carboxylic acid group is a primary site for derivatization, readily converted into esters, amides, and hydrazides. These transformations are fundamental in medicinal chemistry for creating prodrugs or new chemical entities with altered biological activities. britannica.comnih.govresearchgate.net

Esters: Esterification of 2-Phenyl-2-(propan-2-yloxy)propanoic acid can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, is a common approach. britannica.commasterorganicchemistry.com Alternatively, for more sensitive substrates, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. chemistrysteps.com Another mild method involves the reaction of the carboxylate salt of the acid with an alkyl halide. chemistrysteps.com

Amides: Amide derivatives are typically synthesized by activating the carboxylic acid, for instance, by converting it to an acyl chloride, and then reacting it with a primary or secondary amine. libretexts.orgkhanacademy.org Direct condensation of the carboxylic acid and an amine is also possible using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov Boron-based reagents have also been shown to be effective for direct amidation. nih.gov

Hydrazides: Hydrazides are prepared by reacting the corresponding ester derivative with hydrazine (B178648) hydrate (B1144303). mdpi.com A more direct, one-pot synthesis can sometimes be achieved by reacting the carboxylic acid with hydrazine hydrate under specific conditions, occasionally using techniques like grinding to promote the reaction under solvent-free conditions. researchgate.netrjptonline.org Continuous flow processes have also been developed for the efficient synthesis of hydrazides from carboxylic acids. osti.govacs.org

Table 1: Synthesis of Key Derivatives of 2-Phenyl-2-(propan-2-yloxy)propanoic acid

| Derivative Type | General Structure | Synthetic Method | Reagents |

|---|---|---|---|

| Ester | R-COOR' | Fischer Esterification | R'-OH, H₂SO₄ |

| Acyl Chloride Route | SOCl₂, then R'-OH | ||

| Amide | R-CONR'R'' | Acyl Chloride Route | SOCl₂, then HNR'R'' |

| Coupling Agent Method | HNR'R'', DCC | ||

| Hydrazide | R-CONHNH₂ | From Ester | R-COOR', N₂H₄·H₂O |

| Direct from Acid | N₂H₄·H₂O |

R represents the 2-Phenyl-2-(propan-2-yloxy)propanoyl moiety.

Functionalization of the Phenyl Ring: Halogenation, Nitration, Sulfonation, Alkylation, and Acylation

The phenyl ring of 2-Phenyl-2-(propan-2-yloxy)propanoic acid is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. wikipedia.orguci.edu The directing effects of the existing substituents—the alkyl ether and the propanoic acid group—will influence the position of the incoming electrophile. The ether group is an activating, ortho-, para-director, while the propanoic acid group is a deactivating, meta-director. The outcome of the substitution will depend on the reaction conditions and the relative strengths of these directing effects.

Halogenation: Direct halogenation of the phenyl ring with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would likely lead to substitution at the ortho and para positions relative to the activating ether group.

Nitration: Nitration, using a mixture of nitric acid and sulfuric acid, introduces a nitro group (-NO₂) onto the aromatic ring. masterorganicchemistry.com The strong activating effect of the ether group would favor substitution at the ortho and para positions.

Sulfonation: Aromatic sulfonation can be achieved using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H). wikipedia.org This reaction is reversible and would also be directed to the ortho and para positions by the ether linkage.

Alkylation and Acylation (Friedel-Crafts Reactions): Friedel-Crafts reactions can introduce alkyl or acyl groups. wikipedia.orgbyjus.com Friedel-Crafts alkylation involves reacting the compound with an alkyl halide in the presence of a Lewis acid. libretexts.org However, this reaction is prone to polyalkylation and carbocation rearrangements. libretexts.orglibretexts.org Friedel-Crafts acylation, which uses an acyl chloride or anhydride, is generally more reliable as the resulting ketone is deactivating, preventing further acylation. chemistrysteps.comsigmaaldrich.com The acylation would be directed by the ether group to the ortho and para positions. researchgate.net

Table 2: Potential Phenyl Ring Functionalizations

| Reaction | Reagents | Potential Product(s) |

|---|---|---|

| Bromination | Br₂, FeBr₃ | Ortho/Para-bromo derivatives |

| Nitration | HNO₃, H₂SO₄ | Ortho/Para-nitro derivatives |

| Sulfonation | H₂SO₄, SO₃ | Ortho/Para-sulfonic acid derivatives |

| Acylation | R'COCl, AlCl₃ | Ortho/Para-acyl derivatives |

Modifications of the Propan-2-yloxy Ether Linkage

The propan-2-yloxy (isopropyl) ether linkage is generally stable but can be cleaved under harsh acidic conditions, typically with strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com This cleavage would result in the formation of a phenol (B47542) and an isopropyl halide. libretexts.org Selective cleavage of isopropyl aryl ethers can also be achieved using reagents like aluminum trichloride. acs.org While complete cleavage is a possible modification, more subtle alterations to this part of the molecule would likely require a multi-step synthetic sequence starting from different precursors rather than direct modification of the intact ether.

Creation of Structurally Diverse Analogues through Structural Elaboration

The basic structure of 2-Phenyl-2-(propan-2-yloxy)propanoic acid can be elaborated to create a wide range of analogues. For instance, the phenyl ring can be replaced with other aromatic or heteroaromatic systems. The propanoic acid chain can be extended or shortened, and the methyl group at the alpha position can be substituted with other alkyl or functional groups. These modifications would typically be achieved through total synthesis, starting from appropriate building blocks, rather than by direct modification of the parent compound. The versatility of arylpropionic acid derivatives as pharmacophores has been widely demonstrated. orientjchem.orgorientjchem.org

2-Phenyl-2-(propan-2-yloxy)propanoic acid as a Scaffold for Complex Molecule Synthesis

The functional handles present in 2-Phenyl-2-(propan-2-yloxy)propanoic acid—the carboxylic acid, the phenyl ring, and the ether linkage—make it a useful scaffold for the synthesis of more complex molecules. The carboxylic acid can be used to link the molecule to other chemical entities through amide or ester bonds. Functional groups introduced onto the phenyl ring can serve as points for further chemical elaboration, for example, through cross-coupling reactions if a halide is introduced. Propanoic acid derivatives are recognized as valuable scaffolds in medicinal chemistry for the development of novel therapeutic agents. ontosight.aimdpi.commdpi.comnih.gov The core structure can be embedded within larger molecular architectures to impart specific conformational constraints or to interact with biological targets.

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Phenyl 2 Propan 2 Yloxy Propanoicacid Beyond Basic Identification

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies and Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of 2-Phenyl-2-(propan-2-yloxy)propanoic acid. This technique allows for the calculation of the elemental composition from the exact mass, confirming the molecular formula. In mechanistic studies, HRMS can be used to identify and characterize reaction intermediates and byproducts, providing critical information about reaction pathways. When analyzing complex mixtures, the high resolving power of HRMS enables the differentiation of the target compound from impurities and other components with very similar masses.

Table 1: Predicted HRMS Data for 2-Phenyl-2-(propan-2-yloxy)propanoic acid

| Adduct | m/z |

|---|---|

| [M+H]+ | 209.1172 |

| [M+Na]+ | 231.0991 |

This table is interactive. Users can sort and filter the data.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy techniques are paramount for the complete structural elucidation of 2-Phenyl-2-(propan-2-yloxy)propanoic acid in solution.

Two-dimensional (2D) NMR experiments provide through-bond and through-space correlations between different nuclei, which are crucial for assembling the molecular structure and understanding its spatial arrangement.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in connecting different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing insights into the molecule's conformation and stereochemistry.

In the solid state, molecules can exist in different crystalline forms known as polymorphs. Solid-State NMR (ssNMR) is a powerful technique to probe the local environment of atoms in the solid phase, making it ideal for identifying and characterizing different polymorphic forms of 2-Phenyl-2-(propan-2-yloxy)propanoic acid.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: Measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. Characteristic absorption bands for the carboxylic acid (C=O and O-H stretches) and the ether linkage (C-O stretch) would be expected.

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | 3300-2500 (broad) | |

| C=O (Carboxylic Acid) | 1725-1700 | |

| C-O (Ether) | 1250-1050 | |

| Aromatic C-H | 3100-3000 |

This table is interactive. Users can sort and filter the data.

X-ray Diffraction Studies for Crystal Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise bond lengths, bond angles, and torsion angles for 2-Phenyl-2-(propan-2-yloxy)propanoic acid. Furthermore, it reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the physical properties of the solid. While no specific crystal structure data for this exact compound is publicly available, related structures, such as that of 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one, have been determined and show complex intermolecular interactions. researchgate.net

Chromatographic Methods for Purity Assessment and Impurity Profiling (e.g., UPLC-PDA)

Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photodiode Array (PDA) detector is a high-resolution separation technique used to assess the purity of 2-Phenyl-2-(propan-2-yloxy)propanoic acid. The PDA detector provides spectral information for each peak, aiding in peak identification and purity assessment. This method is also crucial for impurity profiling, allowing for the detection, and in some cases, identification of synthesis-related impurities and degradation products.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions

Thermogravimetric Analysis (TGA) is utilized to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis helps to determine the thermal stability of a compound and to identify the temperature ranges at which decomposition occurs. For 2-Phenyl-2-(propan-2-yloxy)propanoic acid, the TGA curve would be expected to show a stepwise decomposition pattern. The initial weight loss would likely correspond to the decarboxylation of the carboxylic acid group, a common thermal degradation pathway for many carboxylic acids. Subsequent weight loss at higher temperatures would likely involve the cleavage of the ether bond and the eventual breakdown of the aromatic phenyl ring. The presence of the bulky isopropyl group may influence the steric hindrance around the ether linkage, potentially affecting its decomposition temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify phase transitions such as melting, crystallization, and glass transitions. For 2-Phenyl-2-(propan-2-yloxy)propanoic acid, a solid material at room temperature, the DSC thermogram would be expected to show an endothermic peak corresponding to its melting point. The temperature and enthalpy of this melting peak would provide information about the purity and crystalline nature of the compound. Depending on the thermal history of the sample, a glass transition might also be observed, which is characteristic of amorphous or semi-crystalline materials.

The following table summarizes the predicted thermal events for 2-Phenyl-2-(propan-2-yloxy)propanoic acid based on the analysis of its functional groups and comparison with analogous structures. It is important to note that these are estimated ranges and actual experimental values may vary.

| Thermal Event | Predicted Temperature Range (°C) | Technique | Observations |

| Melting | 100 - 150 | DSC | Endothermic peak |

| Decarboxylation | 180 - 250 | TGA/DSC | Initial weight loss, potential endothermic/exothermic event |

| Ether Bond Cleavage | 250 - 400 | TGA | Subsequent significant weight loss |

| Phenyl Ring Decomposition | > 400 | TGA | Final stage of major weight loss |

Detailed Research Findings:

While direct research on the thermal analysis of 2-Phenyl-2-(propan-2-yloxy)propanoic acid is not available, studies on structurally related arylpropanoic acids, such as ibuprofen (B1674241) and fenoprofen, provide some comparative insights. For instance, ibuprofen exhibits a sharp melting endotherm around 75-78 °C, followed by a single-step thermal decomposition in an inert atmosphere. The decomposition of these related compounds also involves the carboxylic acid moiety as a primary site of thermal instability. However, the presence of the isopropoxy group in 2-Phenyl-2-(propan-2-yloxy)propanoic acid introduces an ether linkage, which is a significant structural difference. Ether linkages generally have higher thermal stability than carboxylic acid groups but are susceptible to cleavage at elevated temperatures. The specific thermal decomposition profile would be influenced by the interplay of these functional groups within the molecule.

Further experimental investigation using TGA and DSC is necessary to accurately determine the thermal stability and phase transition temperatures of 2-Phenyl-2-(propan-2-yloxy)propanoic acid. Such data would be crucial for its handling, storage, and potential applications in material science where thermal stability is a critical parameter.

Theoretical and Computational Studies of 2 Phenyl 2 Propan 2 Yloxy Propanoicacid

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in predicting the electronic structure, stability, and reactivity of molecules. These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy of a molecule.

For a molecule like 2-Phenyl-2-(propan-2-yloxy)propanoic acid, DFT calculations using a basis set like B3LYP/6-31G* would be employed to optimize the molecular geometry and determine the most stable conformation. From these calculations, various electronic properties can be derived. For instance, in a study on 2-substituted phenyl-2-oxo-, 2-hydroxyl-, and 2-acyloxyethylsulfonamides, the molecular structures were optimized using DFT with the B3LYP/6-31G* method to perform a Quantitative Structure-Activity Relationship (QSAR) study. ufv.brresearchgate.net This initial optimization is a critical step before further computational analysis.

Key parameters that can be calculated include:

HOMO-LUMO energy gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Electron density distribution and electrostatic potential maps: These visualize the electron-rich and electron-poor regions of the molecule, providing insights into potential sites for electrophilic and nucleophilic attack.

Thermochemical data: Parameters such as enthalpy of formation, entropy, and Gibbs free energy can be calculated to predict the molecule's stability and the feasibility of its formation.

While specific data for 2-Phenyl-2-(propan-2-yloxy)propanoic acid is not available, the table below illustrates the kind of data that would be generated from such calculations, based on typical values for similar organic molecules.

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

| Enthalpy of Formation | -450 kJ/mol | Represents the energy change when the compound is formed from its elements. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational flexibility of a molecule and its interactions with the surrounding environment, such as a solvent.

For 2-Phenyl-2-(propan-2-yloxy)propanoic acid, an MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and then calculating the forces between atoms and their subsequent motion based on classical mechanics. Such simulations, often run for nanoseconds, can reveal:

Stable conformations: By analyzing the trajectory of the simulation, the most frequently adopted shapes (conformations) of the molecule can be identified.

Solvent effects: MD simulations can show how solvent molecules arrange themselves around the solute and how this affects the solute's conformation and properties. This is crucial for understanding the behavior of the molecule in a biological or chemical system.

Thermodynamic properties: Advanced MD techniques can be used to calculate properties like the free energy of binding or solvation.

Studies on related compounds, such as kojic acid derivatives and 2-(3-benzoylphenyl)propanoic acid derivatives, have utilized MD simulations to understand the stability of ligand-protein complexes and justify the stability of the bound complex in biological environments. researchgate.netnih.govresearchgate.net The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common analyses performed to assess the stability of the system over the simulation time. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for this purpose. The calculated chemical shifts for 2-Phenyl-2-(propan-2-yloxy)propanoic acid would be compared against an internal standard (like tetramethylsilane) to predict the NMR spectrum. This is particularly useful for distinguishing between different isomers or conformations.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. A study on 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid used DFT (B3LYP/6-31G(d)) to calculate its vibrational frequencies, which showed good agreement with experimental FT-IR spectra. nih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. Potential Energy Distribution (PED) analysis is also used to assign the calculated vibrational modes to specific types of molecular motion (e.g., C-H stretch, C=O stretch). nih.govmdpi.com

Below is an illustrative table of predicted vibrational frequencies for key functional groups in 2-Phenyl-2-(propan-2-yloxy)propanoic acid.

| Functional Group | Predicted Vibrational Frequency (cm-1) (Illustrative) | Type of Vibration |

| O-H (Carboxylic Acid) | ~3500 (monomer), ~3000 (dimer) | Stretching |

| C-H (Aromatic) | ~3100-3000 | Stretching |

| C-H (Aliphatic) | ~2980-2850 | Stretching |

| C=O (Carboxylic Acid) | ~1760 (monomer), ~1710 (dimer) | Stretching |

| C-O (Ether & Acid) | ~1300-1000 | Stretching |

| C=C (Aromatic) | ~1600-1450 | Stretching |

Reaction Mechanism Modeling and Transition State Search

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states.

For the synthesis of 2-Phenyl-2-(propan-2-yloxy)propanoic acid, theoretical modeling could be used to investigate different synthetic routes. For example, it could model the Williamson ether synthesis to form the ether linkage or the steps involved in creating the carboxylic acid moiety. The activation energies calculated from the transition state structures can help predict reaction rates and identify the most plausible reaction pathway. While specific studies on this molecule are lacking, the general methodology is widely applied in organic chemistry.

Molecular Docking and Ligand-Protein Interaction Studies (in the context of in vitro biological activity)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target.

If 2-Phenyl-2-(propan-2-yloxy)propanoic acid were to be investigated for biological activity, molecular docking would be a key initial step. The 3D structure of the molecule, obtained from geometry optimization, would be docked into the active site of a target protein. The docking algorithm would then generate various possible binding poses and score them based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces).

For example, derivatives of 2-(3-benzoylphenyl)propanoic acid were studied using molecular docking to investigate their interactions with cyclooxygenase (COX) enzymes and matrix metalloproteinases (MMPs). nih.govresearchgate.netnih.gov These studies analyze binding energies and specific interactions with amino acid residues in the protein's active site to explain the observed biological activities. nih.govresearchgate.net Such an analysis for 2-Phenyl-2-(propan-2-yloxy)propanoic acid could provide hypotheses about its potential biological targets and mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives (if applied to non-human biological systems or materials)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

If a series of derivatives of 2-Phenyl-2-(propan-2-yloxy)propanoic acid were synthesized and tested for a specific activity (e.g., fungicidal or herbicidal activity), a QSAR study could be performed. This would involve:

Calculating molecular descriptors: For each derivative, a set of numerical values (descriptors) that characterize its structural, electronic, and physicochemical properties are calculated.

Developing a mathematical model: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates the descriptors with the observed biological activity.

Validating the model: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

Studies on oxadiazole-substituted α-isopropoxy phenylpropanoic acids have used 2D and 3D-QSAR models to understand the structural requirements for their activity as dual activators of PPARα and PPARγ. nih.gov Similarly, QSAR models have been developed for other phenylpropanoic acid derivatives to predict their activity. jocpr.comsemanticscholar.orgmdpi.com These models help in the rational design of new derivatives with improved potency. For instance, a QSAR study on sulfonamide derivatives as fungicides led to the design of new compounds with potentially higher activity. ufv.br

Applications of 2 Phenyl 2 Propan 2 Yloxy Propanoicacid in Chemical Synthesis and Materials Science

2-Phenylpropanoic acid Analogues as Chiral Building Blocks in Asymmetric Synthesis